Home > Products > Building Blocks P18077 > 5-(3,4-Dichlorophenyl)-5-oxovaleric acid
5-(3,4-Dichlorophenyl)-5-oxovaleric acid - 168135-66-8

5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Catalog Number: EVT-377190
CAS Number: 168135-66-8
Molecular Formula: C11H10Cl2O3
Molecular Weight: 261.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole

  • Compound Description: This compound is a potent and selective inhibitor of human monoamine oxidase B (MAO-B). [] It exhibits an IC50 value of 0.036 μM for MAO-B. [] This compound is being investigated as a potential therapeutic agent for neurodegenerative disorders such as Parkinson's disease. []

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one Mannich bases

  • Compound Description: This refers to a series of compounds synthesized and evaluated for anti-inflammatory activity. [] They are designed as potential alternatives to traditional NSAIDs, aiming to reduce gastrointestinal side effects. []

1-Alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones

  • Compound Description: This class of compounds acts as selective antagonists of the neurokinin-2 (NK2) receptor. [] They were designed to improve metabolic stability compared to earlier NK2 antagonists. []

6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859)

  • Compound Description: SAR439859 is a potent and selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive breast cancer. []

5-(3,4-Dichlorophenyl)-5-ethylhexahydropyrimidine-2,4,6-trione (DEHT)

  • Compound Description: DEHT displays potent inhibitory activity against Coxsackie A21 virus multiplication. []

2,4-Diamino-5-(3,4-dichlorophenyl)-6-substituted pyrimidines

  • Compound Description: This series of compounds was investigated for their inhibitory activity against dihydrofolate reductase. [] Quantitative structure-activity relationship (QSAR) studies were conducted to understand the impact of different substituents on their activity. []

3-(3,4-Dichlorophenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamides

  • Compound Description: This series of substituted 1-thiocarbomyl pyrazolines was synthesized using a fly-ash catalyzed cyclization reaction. [] The spectral data of these compounds were correlated with Hammett substituent constants. []

2-Hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate)

  • Compound Description: This compound, along with its 2-acyloxy prodrugs, was evaluated for antineoplastic activity in comparison to its 2-deoxy analogue. [] The hydrolytic rates of the different compounds were investigated. []

5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones

  • Compound Description: A series of these compounds was synthesized and evaluated for their anti-inflammatory and ulcerogenic activities. [] The compounds were designed based on the 1,3,4-oxadiazole scaffold. []

3-(3,4-dichlorophenyl)-5-(Substituted Phenyl)-4,5-dihydro-1H-Pyrazole-1-yl-Ethanones

  • Compound Description: This group of N-acetyl pyrazoles was synthesized via a solvent-free cyclization and acetylation of chalcones. [] Spectral studies were conducted, and the data was correlated with Hammett substituent constants. []

5-(3,4-Dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles

  • Compound Description: This class of compounds was synthesized and characterized by various spectroscopic methods. [] Their anti-inflammatory activity was assessed using the carrageenan-induced edema model in rats. []

2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

  • Compound Description: LY3154207 is a potent and selective positive allosteric modulator (PAM) of the dopamine D1 receptor. [] This compound is being explored as a potential therapeutic agent for Lewy Body Dementia and is currently in phase 2 clinical trials. []

2-N-phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazoles

  • Compound Description: Synthesized using controlled potential electrolysis, this series was screened for antimicrobial activity against various bacterial and fungal strains. [] Some showed greater potency than standard treatments like Penicillin. []
  • Compound Description: These seven coordination compounds are the first structurally characterized examples derived from 5-(3,4-Dicarboxylphenyl)picolinic acid (H3dppa). [] They exhibit diverse structural types, including discrete complexes and coordination polymers. [] They were studied for their magnetic properties, luminescence, and photocatalytic activity for degrading methylene blue. []

1N-Phenyl-3-(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline

  • Compound Description: This pyrazoline derivative was synthesized and characterized using various spectroscopic techniques, including X-ray crystallography. [] Density functional theory (DFT) calculations were performed to investigate its electronic structure and properties. []

6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one

  • Compound Description: This compound was used as a crucial building block for synthesizing various quinazolinone derivatives with potential pharmaceutical applications. []

1-[5-(3,4-Dichlorophenyl)-3-(2-naphthyl)-4,5-dihydropyrazol-1-yl]ethanone

  • Compound Description: This compound is a pyrazoline derivative characterized by X-ray crystallography. [] The structural analysis revealed the spatial arrangement of the molecule, highlighting the planar nature of the dichlorophenyl and naphthyl rings. []

Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate

  • Compound Description: This compound, featuring a pyrrolidine ring, was characterized by X-ray crystallography. [] Structural analysis revealed the conformation of the pyrrolidine ring, planarity of the dichlorophenyl and thiophene rings, and distortions within the ethoxycarbonyl side chains. []

1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone

  • Compound Description: This compound is an oxadiazole derivative prepared via the reaction of an N'-(3,4-dichlorobenzylidene)hydrazide with acetic anhydride. [] X-ray crystallography was used to elucidate its structure, revealing the spatial orientation of the oxadiazole ring concerning the dichlorophenyl and trimethoxyphenyl rings. []

5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD)

  • Compound Description: DHHPD, a synthetic curcuminoid analog, was studied for its analgesic effect in various animal models of nociception. [] It exhibited significant antinociceptive activity in both chemical and thermal models, suggesting potential interactions with the vanilloid and glutamatergic systems. []

MMV665953 {1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea} and MMV665807 {5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide}

    3-(3,4-Dichlorophenyl)-1-indanamine derivatives

    • Compound Description: This series of compounds was synthesized and evaluated as potential nonselective ligands for biogenic amine transporters (dopamine, serotonin, and norepinephrine transporters). [] The goal was to develop compounds that could block the effects of stimulants like methamphetamine. []
    • Compound Description: These conjugates were synthesized and evaluated for their antinociceptive activity as potential peripherally selective kappa-opioid receptor agonists. [] They displayed reduced central nervous system-mediated side effects compared to the parent compound. []

    SSR240600 [(R)-2-(1-{2-[4-{2-[3,5-Bis(trifluoromethyl)phenyl]acetyl}-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl}-4-piperidinyl)-2-methylpropanamide]

    • Compound Description: SSR240600 is a centrally active, non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. [] It demonstrated efficacy in various animal models by antagonizing the effects of NK1 receptor activation and stress. []

    2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

    • Compound Description: This pyrazolone derivative was synthesized from 3,4-dichlorophenylhydrazine hydrochloride and ethyl acetoacetate. [] The effects of different reaction conditions on the yield and purity of the product were investigated. []

    (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

    • Compound Description: A stereoselective, multikilogram-scale process was developed for synthesizing this compound. [] This process employed a key stereoselective reduction step using 9-BBN to achieve high stereochemical purity. []

    2-amino-4-(3,4-di­chloro­phenyl)-4H-pyrano­[3,2‐c]­coumarin‐3‐carbo­nitrile N,N‐di­methyl­form­amide solvate

    • Compound Description: This compound, characterized by X-ray crystallography, revealed the presence of intermolecular hydrogen bonding involving the amino group. [] This structural information offers insights into its solid-state packing and potential physicochemical properties. []

    3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol

    • Compound Description: Resulting from the condensation of 3,4-dichloroaniline with 2,3-dihydroxybenzaldehyde, this Schiff base compound was characterized using X-ray crystallography. [] Analysis revealed the dihedral angle between aromatic rings and the presence of intramolecular hydrogen bonds, influencing its conformation and crystal packing. []

    Sertraline, (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine

    • Compound Description: Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. [] It exhibits high selectivity for the serotonin transporter and demonstrates efficacy in treating depression without significant anticholinergic or cardiovascular side effects. []

    3-(2,4-Dichlorophenyl)-5-mercapto-1,2,4-s-triazoles

    • Compound Description: These compounds served as versatile intermediates in the synthesis of various fused heterocyclic systems. []

    Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    • Compound Description: This compound was synthesized via a three-component reaction and characterized by various spectroscopic methods. []
    • Compound Description: DCMU is a widely used herbicide that inhibits photosynthesis by blocking electron transport in photosystem II. [] Its mechanism of action and effects on photosynthesis have been extensively studied. []

    4-(3,4-dichlorophenyl)-3,4-dihydro-2H-Naphthalen-1-one

    • Compound Description: This compound serves as a key intermediate in synthesizing the antidepressant sertraline. [, ] Efficient Friedel-Crafts synthesis methods have been developed for its preparation. [, ]

    2-amino-4-(3,4-dichlorophenyl)-2-imidazoline (MJ 10459-2)

    • Compound Description: This compound showed antihypertensive activity in animal models, potentially due to its effects on reducing peripheral noradrenergic stores. [, ]

    (±)‐trans‐4‐[3‐(3,4‐dichlorophenyl)‐indan‐1‐yl]‐1‐piperazineethanol (Lu 17‐133)

    • Compound Description: Lu 17‐133 acts as an inhibitor of dopamine and noradrenaline uptake. [] It shows weak behavioral effects and has been proposed as a potential antidepressant. []

    N‐(3,4‐dichlorophenyl)‐N′‐hydroxy‐2‐oxo‐2‐phenylacetamidine

    • Compound Description: This compound's crystal structure was solved and revealed details about its conformation, bond lengths, and intermolecular hydrogen bonding patterns. []
    • Compound Description: This compound serves as a lead structure for developing peripherally selective kappa-opioid receptor agonists. [] Attaching a zwitterionic moiety to this compound led to analogs with reduced central nervous system penetration and improved selectivity for peripheral opioid receptors. []

    (1R,5S)-(+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (DOV 21947)

    • Compound Description: DOV 21947 is a triple uptake inhibitor, blocking the reuptake of norepinephrine, serotonin, and dopamine. [] It has demonstrated antiobesity effects in rodent models by reducing body weight and fat mass. []
    Synthesis Analysis

    The synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid can be achieved through several methods, typically involving the reaction of appropriate precursors under specific conditions:

    The choice of reagents and reaction conditions can significantly impact the efficiency and outcome of the synthesis. Industrial production may employ continuous flow processes for better scalability and consistency.

    Molecular Structure Analysis

    The molecular structure of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid can be depicted as follows:

    • Core Structure: The compound features a five-membered carbon chain (valeric acid) with a ketone functional group at one end and a dichlorophenyl group at the other.
    • Chlorine Substitution: The chlorine atoms are positioned at the 3 and 4 positions on the phenyl ring, influencing both electronic properties and reactivity.

    This structural arrangement provides distinct chemical properties, which are crucial for its reactivity in various chemical reactions.

    Chemical Reactions Analysis

    5-(3,4-Dichlorophenyl)-5-oxovaleric acid can participate in several types of chemical reactions:

    1. Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4_{4}) and chromium trioxide (CrO3_{3}).
    2. Reduction: Reduction reactions can convert the ketone group into an alcohol using reducing agents such as sodium borohydride (NaBH4_{4}) or lithium aluminum hydride (LiAlH4_{4}).
    3. Substitution Reactions: The dichlorophenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups using reagents like bromine (Br2_{2}) or nitric acid (HNO3_{3}).

    These reactions enable modifications that can tailor the compound for specific applications in research and industry .

    Physical and Chemical Properties Analysis

    The physical and chemical properties of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid are summarized as follows:

    • Molecular Formula: C11_{11}H10_{10}Cl2_{2}O3_{3}
    • Molecular Weight: 261.11 g/mol
    • Appearance: Typically appears as a white to off-white crystalline solid.
    • Solubility: Soluble in organic solvents such as ethanol and acetone; limited solubility in water.
    • Melting Point: Specific melting point data is not widely reported but is essential for characterizing purity.

    These properties are critical for determining the compound's behavior in various applications.

    Applications

    5-(3,4-Dichlorophenyl)-5-oxovaleric acid has several scientific applications:

    1. Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with potential biological activity.
    2. Biological Studies: The compound's interactions with enzymes make it valuable in studies related to metabolic pathways and enzyme kinetics.
    3. Industrial Applications: It may also find use in producing fine chemicals and as a building block for various industrial products.

    The versatility of this compound highlights its importance across multiple fields, from academic research to industrial chemistry .

    Properties

    CAS Number

    168135-66-8

    Product Name

    5-(3,4-Dichlorophenyl)-5-oxovaleric acid

    IUPAC Name

    5-(3,4-dichlorophenyl)-5-oxopentanoic acid

    Molecular Formula

    C11H10Cl2O3

    Molecular Weight

    261.1 g/mol

    InChI

    InChI=1S/C11H10Cl2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)

    InChI Key

    XDNXUPLVNCSNBM-UHFFFAOYSA-N

    SMILES

    C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)Cl

    Canonical SMILES

    C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.